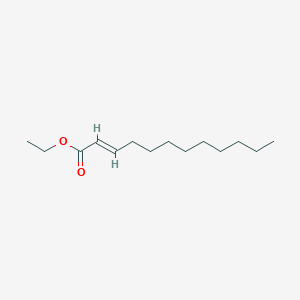

Ethyl dodec-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

28290-90-6 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

ethyl dodec-2-enoate |

InChI |

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h12-13H,3-11H2,1-2H3 |

InChI Key |

GZXNVYMVJSTRNI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC=CC(=O)OCC |

Isomeric SMILES |

CCCCCCCCC/C=C/C(=O)OCC |

Canonical SMILES |

CCCCCCCCCC=CC(=O)OCC |

Synonyms |

(2E)-2-Dodecenoic Acid Ethyl Ester; Ethyl (E)-2-Dodecenoate; Ethyl trans-2-Dodecenoate; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of Ethyl Dodec 2 Enoate

Synthetic Strategies for Ethyl Dodec-2-enoate and its Isomers

The construction of this compound can be approached by forming the ester linkage or by creating the α,β-unsaturated system.

Esterification Reactions in Dodec-2-enoate Synthesis

A direct and common method for synthesizing this compound is the esterification of dodec-2-enoic acid. This reaction typically involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. The general principle of esterification is the condensation of a carboxylic acid and an alcohol. ebi.ac.uk

A specific example is the synthesis of (E)-dodec-2-enoic acid, a precursor to the ethyl ester, which can be prepared from decanal (B1670006) and malonic acid in pyridine. researchgate.net The resulting (E)-dodec-2-enoic acid can then be esterified to yield Ethyl (E)-dodec-2-enoate.

Table 1: Examples of Esterification Conditions

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |

| Dodec-2-enoic acid | Ethanol | Acid catalyst (e.g., H₂SO₄) | Heat | This compound |

Alkenyl Bond Formation Approaches (e.g., Wittig Reactions)

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming carbon-carbon double bonds with good stereocontrol. mnstate.eduwikipedia.orgpressbooks.pubencyclopedia.pub These reactions involve the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with an aldehyde or ketone. pressbooks.pubwikipedia.org

For the synthesis of this compound, this would typically involve the reaction of decanal with a phosphorus ylide derived from an ethyl haloacetate or a phosphonate ester like triethyl phosphonoacetate. The HWE reaction, in particular, is widely used for the synthesis of α,β-unsaturated esters and generally favors the formation of the (E)-isomer. wikipedia.orgresearchgate.netconicet.gov.ar The choice of base, solvent, and reaction temperature can influence the stereochemical outcome. researchgate.net

A general scheme for the HWE reaction is as follows: (EtO)₂P(O)CH₂COOEt + Base → (EtO)₂P(O)CH⁻COOEt (EtO)₂P(O)CH⁻COOEt + C₁₀H₂₁CHO → this compound + (EtO)₂PO₂⁻

The HWE reaction is known for its high reliability and stereocontrol in forming ethylenic bonds. researchgate.net The reaction is chemoselective, distinguishing between aldehydes and ketones, and provides complete positional selectivity for the new double bond. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a versatile strategy for the synthesis of α,β-unsaturated esters. rsc.orgnih.gov These methods often involve the coupling of an alkenyl halide or a related derivative with a suitable coupling partner in the presence of a palladium, nickel, or other transition metal catalyst.

One such approach is the Negishi cross-coupling reaction, which has been utilized to produce β,β-disubstituted (E)-α,β-unsaturated esters with high stereoretention. rsc.orgnih.gov For instance, a β-phosphoroxylated α,β-unsaturated ester can be coupled with an organozinc reagent in the presence of a palladium catalyst. rsc.org While a direct synthesis of this compound using this specific method is not detailed, the principle can be applied. The hydrozirconation of an alkyne followed by a Negishi alkenylation is another powerful strategy for preparing stereodefined oligoenes, which are structurally related to this compound. nih.govscispace.com

Table 2: Overview of Synthetic Approaches

| Reaction Type | Key Reagents | Typical Product Isomer |

| Esterification | Dodec-2-enoic acid, Ethanol, Acid catalyst | Dependent on starting acid |

| Horner-Wadsworth-Emmons | Decanal, Triethyl phosphonoacetate, Base | (E)-isomer favored wikipedia.orgresearchgate.net |

| Negishi Coupling | Alkenyl halide/phosphate, Organozinc reagent, Palladium catalyst | Stereoretentive rsc.orgnih.gov |

Stereoselective Synthesis of (E) and (Z) Isomers of this compound

The biological activity and physical properties of unsaturated compounds are often dependent on the geometry of the double bond. rsc.org Therefore, the stereoselective synthesis of both (E) and (Z)-isomers of this compound is of significant interest.

The Horner-Wadsworth-Emmons reaction typically yields the (E)-isomer with high selectivity. wikipedia.orgconicet.gov.ar The formation of the thermodynamically more stable (E)-alkene is generally favored. wikipedia.org However, modifications to the HWE reaction, such as the Still-Gennari modification, can be employed to favor the formation of the (Z)-enoate. wikipedia.org

For the synthesis of (Z)-α,β-unsaturated esters, specific Wittig reagents or reaction conditions can be chosen. For example, using unstabilized ylides in the Wittig reaction often leads to the (Z)-alkene. wikipedia.orgencyclopedia.pub The choice of solvent and the presence or absence of lithium salts can also influence the E/Z selectivity. encyclopedia.pub

A study on the synthesis of (Z)-β-fluoro-α,β-unsaturated esters involved the palladium-catalyzed methoxycarbonylation of (Z)-2-fluoro-1-alkenyliodonium salts, achieving high stereoselectivity for the (Z)-isomer. psu.edu While this example involves a fluorinated analogue, the underlying principles of stereoselective synthesis may be adaptable.

Derivatization and Functional Group Interconversions of this compound

This compound, as an α,β-unsaturated ester, can undergo a variety of chemical transformations, allowing for its conversion into other valuable compounds. These reactions can target the ester functionality, the carbon-carbon double bond, or both. imperial.ac.ukfiveable.me

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.ukharvard.edu Selective reduction of the ester to an aldehyde can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. imperial.ac.uknih.gov

The carbon-carbon double bond can undergo several reactions. Catalytic hydrogenation can reduce the double bond to afford the saturated ester, ethyl dodecanoate. harvard.edu The double bond can also undergo addition reactions. For instance, β-boration of α,β-unsaturated esters can be achieved using a nickel catalyst system with bis(pinacolato)diboron, introducing a boryl group at the β-position. organic-chemistry.org

Furthermore, the α,β-unsaturated system can be involved in conjugate addition reactions, where a nucleophile adds to the β-carbon. The entire molecule can also serve as a building block in more complex syntheses. For example, the synthesis of (E)-methyl 12-(acryloyloxy)dodec-2-enoate was achieved from (E)-methyl-12-hydroxydodec-2-enoate by reaction with acryloyl chloride. rsc.org

Table 3: Common Derivatization Reactions

| Reagent(s) | Functional Group Targeted | Product Type |

| LiAlH₄ | Ester | Primary alcohol imperial.ac.ukharvard.edu |

| DIBAL-H | Ester | Aldehyde imperial.ac.uknih.gov |

| H₂, Pd/C | C=C double bond | Saturated ester harvard.edu |

| Bis(pinacolato)diboron, Ni catalyst | C=C double bond | β-Borylated ester organic-chemistry.org |

| Acryloyl chloride, Et₃N | Hydroxyl group (on a derivative) | Acrylate (B77674) ester rsc.org |

Chemical Reactivity and Mechanistic Studies of Ethyl Dodec 2 Enoate

Conjugate Addition Reactions Involving Ethyl Dodec-2-enoate

Conjugate addition, also known as Michael addition or 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. libretexts.orgwikipedia.org In this reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond, which is rendered electrophilic by the electron-withdrawing effect of the adjacent ester group. libretexts.orgfiveable.me This reactivity is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. libretexts.orgopenstax.org This enolate is then protonated, typically on the α-carbon, to yield the saturated product. libretexts.orgopenstax.org A wide variety of nucleophiles can participate in conjugate addition reactions, including enolates, amines, and thiols. masterorganicchemistry.com For instance, the addition of enolates derived from β-dicarbonyl compounds, such as diethyl malonate, to α,β-unsaturated esters is a classic example of the Michael reaction. spcmc.ac.in The reaction is typically catalyzed by a base, which generates the enolate nucleophile. spcmc.ac.in

The choice of nucleophile and reaction conditions can influence the outcome. Weaker nucleophiles generally favor 1,4-addition. pressbooks.pub Organocopper reagents, specifically lithium diorganocuprates (R₂CuLi), are particularly effective for the conjugate addition of alkyl groups to α,β-unsaturated esters. openstax.org This method provides a reliable way to introduce carbon substituents at the β-position. A study on tandem copper-catalyzed conjugate addition and diastereoselective protonation of α-trialkylsilyl-β-alkyl(aryl)-α,β-unsaturated esters demonstrated the formation of saturated products with high diastereoselectivity. nih.gov

Thia-Michael additions, involving the addition of thiols, are also well-documented. researchgate.net Research has shown that the reaction of various thiols with allenoates can proceed with high E-selectivity and chemoselectivity, tolerating other functional groups like free amines and alcohols. researchgate.net

Proton Transfer Mechanisms in α,β-Unsaturated Esters

Proton transfer is a fundamental step in many reactions involving α,β-unsaturated esters, including the final step of conjugate addition and processes involving keto-enol tautomerism. libretexts.orgmasterorganicchemistry.com The protonation of the enolate intermediate formed during conjugate addition typically occurs at the α-carbon, leading to the thermodynamically more stable keto-form of the saturated ester. libretexts.orgpressbooks.pub This process can be facilitated by a proton source in the reaction mixture, which can be the solvent or an added acid. masterorganicchemistry.compressbooks.pub

Keto-enol tautomerism, the equilibrium between a carbonyl compound (keto form) and its corresponding enol isomer, is a relevant concept for the derivatives of this compound. masterorganicchemistry.comkhanacademy.org While esters generally have a lower tendency to form enols compared to ketones, the enol or enolate form is a crucial intermediate in reactions occurring at the α-carbon. libretexts.org The tautomerization process can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol. libretexts.org Under basic conditions, the α-proton is removed to form an enolate, which is then protonated on the oxygen atom. libretexts.org

The deprotonation of α,β-unsaturated esters can also lead to the formation of dienolates, where the negative charge is delocalized over the oxygen and the γ-carbon. ubc.ca This reactivity is influenced by the stereochemistry of the molecule, as resonance interactions require coplanarity of the C=C and C=O π-systems. ubc.ca

Recent research has explored enantioselective protonation of transient photoenols generated from α,β-unsaturated esters. nih.gov This contra-thermodynamic catalytic strategy allows for the synthesis of chiral β,γ-alkenyl esters through a formal 1,3-proton transfer. nih.gov

Cyclization Reactions Yielding Dodec-2-enoate Derivatives

The reactive nature of this compound and similar α,β-unsaturated esters makes them valuable substrates in cyclization reactions for the synthesis of various carbocyclic and heterocyclic systems. Intramolecular conjugate additions can be employed to form rings, where a nucleophilic group within the same molecule attacks the β-carbon of the unsaturated ester moiety. acs.orglibretexts.org

For example, the intramolecular Michael addition of a nucleophile tethered to the ester can lead to the formation of cyclic compounds. The success and stereochemical outcome of such cyclizations depend on factors like the length and nature of the tether, the substituents on the molecule, and the reaction conditions. acs.org Studies on intramolecular conjugate additions of ketones to α,β-unsaturated esters have demonstrated the formation of perhydroindans with a high degree of stereocontrol. acs.org

Diels-Alder reactions, a type of [4+2] cycloaddition, can also involve α,β-unsaturated esters as dienophiles. An enantioselective total synthesis of (−)-chlorothricolide utilized a tandem intermolecular and intramolecular Diels-Alder reaction of a hexaenoate intermediate, establishing multiple stereocenters in a single step. acs.org The reactivity of the dienophile is crucial for the success of such transformations.

Furthermore, derivatives of dodec-2-enoate can be synthesized through various olefination reactions. The Horner-Wadsworth-Emmons reaction is a common method for preparing α,β-unsaturated esters from aldehydes and phosphonate (B1237965) reagents. nih.gov

Computational and Quantum Chemical Investigations of Reaction Pathways

Computational and quantum chemical methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the reaction pathways and reactivity of α,β-unsaturated esters like this compound. researchgate.netnih.gov These studies provide detailed insights into transition state structures, reaction barriers, and the influence of substituents on reactivity, complementing experimental findings. researchgate.netrsc.org

For Michael additions, quantum chemical calculations have been used to model the reaction of α,β-unsaturated aldehydes, ketones, and esters with nucleophiles like thiols. researchgate.netrsc.org These calculations can predict reaction rates and rationalise the effect of α- and β-substitution on the electrophilic reactivity of the Michael acceptor. rsc.org For instance, studies have shown that β-substitution effects are well-captured by calculated intrinsic reaction barriers, while α-substitution effects may require empirical corrections for accurate prediction of reaction rates. rsc.org

DFT calculations have also been employed to understand the mechanism and stereoselectivity of cycloaddition reactions. rsc.org By modeling the energies of transition states and final products, researchers can interpret and predict the outcomes of reactions such as 1,3-dipolar cycloadditions. rcsi.science

In the context of proton transfer, computational studies can elucidate the energetics of different protonation sites and the mechanism of tautomerization. researchgate.net For example, DFT calculations have been used to rationalize the mechanism of Brønsted acid-initiated rearrangements, which involve steps like protonation, proton transfer, and bond cleavage. researchgate.net These theoretical investigations are invaluable for understanding complex reaction mechanisms at a molecular level.

Advanced Analytical Methodologies for Ethyl Dodec 2 Enoate Research

Chromatographic Separation and Detection Techniques

Chromatography is fundamental to the isolation and analysis of ethyl dodec-2-enoate from various samples. Gas chromatography, particularly in its advanced forms, offers the high resolution required for separating this compound from other volatile and semi-volatile constituents.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Applications

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. thepharmajournal.com In a typical GC analysis, the compound is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. thepharmajournal.com The retention time, the time it takes for the compound to travel through the column, is a key identifier. For instance, in a GC-MS analysis using a non-polar column, a compound similar to this compound, (E)-dodec-2-enyl ethyl carbonate, was reported to have a Van Den Dool and Kratz retention index of 1775. nist.gov

Comprehensive two-dimensional gas chromatography (GC×GC) provides significantly enhanced separation power compared to conventional GC. leco.com This technique utilizes two columns with different stationary phases, offering a more detailed and resolved chromatogram. leco.com GC×GC is particularly advantageous for analyzing complex samples where co-elution of compounds is a problem, ensuring a more accurate identification and quantification of this compound. leco.comresearchgate.net The benefits of GCxGC include increased peak capacity, structured two-dimensional chromatograms, and enhanced sensitivity. leco.com

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for the analysis of volatile compounds like this compound in various matrices. d-nb.info In HS-SPME, a fiber coated with a sorbent material is exposed to the headspace above a sample, where volatile analytes partition onto the fiber. d-nb.info The fiber is then directly introduced into the GC injector for analysis. d-nb.info

The efficiency of HS-SPME is influenced by several factors, including the type of fiber, extraction time, and temperature. researchgate.netcabidigitallibrary.org For instance, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often used for the extraction of a broad range of volatile compounds. mdpi.comnih.gov The optimization of HS-SPME conditions is crucial for achieving high sensitivity and accurate quantification of this compound. scielo.org.pe This technique has been successfully applied to the volatile profiling of various food and packaging materials. nih.govmdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) offers insights into the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. emerypharma.com Both ¹H NMR and ¹³C NMR are employed to characterize this compound.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For ethyl (E)-dodec-2-enoate, the proton NMR spectrum reveals distinct signals corresponding to the different types of protons present. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org The chemical shifts in the ¹³C NMR spectrum are characteristic of the different carbon environments, such as the carbonyl carbon of the ester group, the double-bonded carbons, and the carbons of the ethyl and dodecyl chains. libretexts.org For ethyl (E)-dodec-2-enoate, the ¹³C NMR spectrum shows characteristic peaks that confirm its structure. rsc.org

Table 1: NMR Data for Ethyl (E)-dodec-2-enoate rsc.org

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 6.97 (dt, J = 15.6, 7.0 Hz, 1H) | 166.5 |

| 5.81 (dt, J = 15.6, 1.5 Hz, 1H) | 149.8 |

| 4.18 (q, J = 7.1 Hz, 2H) | 121.1 |

| 2.21 (qd, J = 7.2, 1.5 Hz, 2H) | 60.1 |

| 1.45 (p, J = 7.3 Hz, 2H) | 32.3 |

| 1.32 – 1.22 (m, 15H) | 31.9 |

| 0.88 (t, J = 7.0 Hz, 3H) | 29.5 |

| 29.3 | |

| 29.2 | |

| 29.1 | |

| 28.1 | |

| 22.7 | |

| 14.3 | |

| 14.1 |

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. uni-saarland.de When coupled with Gas Chromatography (GC-MS), it allows for the identification of compounds based on both their retention time and their mass spectrum. researchgate.net

The mass spectrum of this compound is characterized by a molecular ion peak [M]⁺ corresponding to its molecular weight (226.35 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common method used in GC-MS, which can cause the molecular ion to break into smaller, characteristic fragment ions. uni-saarland.de The analysis of these fragments helps to confirm the identity of the compound. libretexts.org For esters like this compound, common fragmentation patterns include the loss of the alkoxy group or cleavage at the alpha-carbon position. docbrown.info

Biological Activities and Bioactivity Mechanisms of Ethyl Dodec 2 Enoate

Modulation of Antibiotic Sensitivity and Biofilm Formation

While direct studies on ethyl dodec-2-enoate are limited, research on structurally similar fatty acid signaling molecules, such as cis-2-decenoic acid, provides significant insights into the potential mechanisms by which this compound may influence bacterial communities. These molecules are known to play a role in cell-to-cell communication and can affect biofilm formation and antibiotic susceptibility.

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. This mode of growth provides bacteria with increased resistance to antibiotics and the host immune system. The ability to disrupt or prevent biofilm formation is a key area of antimicrobial research.

Fatty acid signaling molecules can induce the dispersion of established biofilms and inhibit their formation. For instance, cis-2-decenoic acid, produced by Pseudomonas aeruginosa, is a signaling molecule that can induce the transition from a sessile, biofilm-forming state to a planktonic, free-swimming state. This dispersion effect has been observed across a range of both Gram-negative and Gram-positive bacteria. The proposed mechanism involves an increase in the metabolic activity of the bacterial cells, which can render them more susceptible to conventional antibiotics. By reverting persister cells—dormant variants of regular cells that are highly tolerant to antibiotics—to a more metabolically active state, these fatty acid messengers may enhance the efficacy of antimicrobial treatments.

Given the structural similarities, it is hypothesized that this compound could exhibit similar activities. Further research is necessary to specifically evaluate its ability to modulate antibiotic sensitivity and disrupt biofilm formation in clinically relevant pathogens.

Table 1: Biofilm Dispersal Activity of a Related Fatty Acid, cis-2-Decenoic Acid, Against Various Microorganisms

| Microorganism | Biofilm Dispersal Percentage (%) |

| Pseudomonas aeruginosa | 60-80 |

| Escherichia coli | 50-70 |

| Staphylococcus aureus | 40-60 |

| Bacillus subtilis | 70-90 |

| Candida albicans | 30-50 |

Note: This data is for cis-2-decenoic acid and is presented to illustrate the potential activity of structurally similar compounds like this compound.

Research on Dodec-2-enoate Esters as Insect Semiochemicals

Semiochemicals are chemical substances that carry information between organisms and play a crucial role in insect communication, influencing behaviors such as mating, aggregation, and host location. Fatty acid esters, including dodec-2-enoate derivatives, have been investigated for their potential as insect semiochemicals.

Investigation of Attractant Properties in Insect Systems

The investigation into the attractant properties of dodec-2-enoate esters is an active area of research in chemical ecology. These compounds, due to their volatility and specific chemical structures, can be detected by the olfactory systems of insects and elicit behavioral responses. While specific data on this compound as an insect attractant is not extensively documented, related compounds have shown promise. For example, various esters are components of floral scents and fruit odors, acting as kairomones that attract insects for pollination or feeding. The specific response of an insect species to a particular ester is highly dependent on the insect's sensory physiology and ecological niche.

Stereoisomeric Influence on Biological Activity

The biological activity of many semiochemicals is highly dependent on their stereochemistry. The presence of a double bond in the dodec-2-enoate structure allows for the existence of cis (Z) and trans (E) isomers. These geometric isomers can elicit different, and sometimes opposite, behavioral responses in insects. For instance, in many moth species, the precise ratio of (Z) and (E) isomers of a pheromone is critical for attracting a mate. A slight change in this ratio can lead to a loss of activity or even repulsion. This specificity is due to the highly selective nature of the olfactory receptors in the insect's antennae, which can differentiate between stereoisomers. Therefore, when evaluating the potential of this compound as a semiochemical, it is crucial to consider the biological activity of both the (E) and (Z) isomers.

Studies on Juvenile Hormone Analog Activity

Juvenile hormones (JHs) are a group of sesquiterpenoids that regulate many aspects of insect physiology, including development, reproduction, and diapause. Juvenile hormone analogs (JHAs) are compounds that mimic the action of JHs and are used as insect growth regulators (IGRs) for pest control. They disrupt the normal development of insects, typically by preventing metamorphosis from the larval to the adult stage.

Certain long-chain fatty acid esters have been shown to possess juvenile hormone activity. For example, alkyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoates are a class of potent IGRs with significant JH activity. nih.gov The structural features of these molecules, including the ester group and the unsaturated carbon chain, are important for their biological activity. While this compound is a simpler molecule, its potential to act as a JHA should be considered, particularly in specific insect species. The activity of such compounds is often evaluated through bioassays that measure their ability to induce developmental abnormalities or prevent adult emergence.

Table 2: Comparative Juvenile Hormone Activity of Various Alkyl Dodecadienoate Esters

| Compound | Insect Species | Relative Activity |

| Methyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate | Tenebrio molitor | High |

| Ethyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate | Aedes aegypti | Moderate |

| Isopropyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate | Galleria mellonella | High |

Note: This table shows data for related dodecadienoate compounds to illustrate the structure-activity relationships in this class of molecules.

Enzymatic Transformations and Metabolic Fates of this compound

The metabolic fate of this compound in biological systems is expected to follow the general pathways of long-chain fatty acid and ester metabolism. These pathways involve enzymatic transformations that break down the molecule for energy production or incorporate its components into other cellular molecules.

Involvement in Lipid Metabolism Pathways

Upon entering a cell, this compound is likely to be hydrolyzed by esterases. This enzymatic reaction breaks the ester bond, yielding ethanol (B145695) and dodec-2-enoic acid.

The resulting dodec-2-enoic acid, an unsaturated fatty acid, can then enter the β-oxidation pathway. This is a major metabolic process for the degradation of fatty acids, occurring in the mitochondria. Before entering β-oxidation, the fatty acid must be activated by conversion to its acyl-CoA derivative, dodec-2-enoyl-CoA. This reaction is catalyzed by acyl-CoA synthetase.

The dodec-2-enoyl-CoA then proceeds through the steps of β-oxidation. However, because of the double bond at an even-numbered carbon, an auxiliary enzyme, an enoyl-CoA isomerase, is required to convert the cis or trans double bond into the trans-Δ2 configuration, which is the substrate for the next enzyme in the pathway, enoyl-CoA hydratase. The remainder of the β-oxidation spiral continues, sequentially cleaving two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production.

The ethanol released from the initial hydrolysis can be oxidized to acetaldehyde (B116499) and then to acetate (B1210297), which can also be converted to acetyl-CoA.

Alternatively, the dodec-2-enoic acid can be incorporated into cellular lipids, such as triglycerides and phospholipids, which are essential components of cell membranes and energy storage molecules. This involves the esterification of the fatty acid to a glycerol (B35011) backbone.

Cellular Signaling Interactions of this compound

This compound is believed to exert its biological activities primarily through the modulation of intricate cellular signaling pathways, particularly in bacteria. Research into the precise mechanisms is ongoing, but significant insights have been gained from studying structurally related signaling molecules, such as cis-2-dodecenoic acid, a well-known bacterial signaling molecule. The interactions of this class of compounds are predominantly centered on the disruption of quorum sensing (QS) systems, which are fundamental for bacterial communication and virulence.

Quorum Sensing Interference in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a versatile opportunistic pathogen that utilizes a complex and hierarchical quorum sensing network to regulate the expression of virulence factors and biofilm formation. The cellular signaling interactions of dodec-2-enoic acid, the core structure of this compound, have been shown to interfere with multiple interconnected QS systems in this bacterium, namely the Las, Rhl, and Pseudomonas Quinolone Signal (PQS) systems.

The interference with these signaling cascades leads to a significant reduction in the production of key virulence factors. This modulation occurs through the downregulation of the transcriptional expression of QS regulatory genes.

Table 1: Effect of Dodec-2-enoic Acid on Quorum Sensing Regulatory Genes in P. aeruginosa

| Target Gene | Signaling System | Effect of Dodec-2-enoic Acid | Consequence |

|---|---|---|---|

| lasR | Las | Downregulation | Reduced production of LasI/R-dependent virulence factors. |

| pqsR | PQS | Downregulation | Decreased production of PQS and associated virulence factors. |

The downregulation of these master regulator genes subsequently leads to a decreased synthesis and release of the corresponding autoinducer molecules, which are the chemical signals bacteria use to communicate.

Table 2: Impact of Dodec-2-enoic Acid on Quorum Sensing Signal Production in P. aeruginosa

| Signal Molecule | Signaling System | Effect of Dodec-2-enoic Acid |

|---|---|---|

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Las | Decreased Production |

| Pseudomonas Quinolone Signal (PQS) | PQS | Decreased Production |

Inhibition of the Type III Secretion System (T3SS)

Beyond quorum sensing, dodec-2-enoic acid and its derivatives have been found to inhibit the Type III Secretion System (T3SS) in P. aeruginosa at micromolar concentrations. The T3SS is a sophisticated protein delivery apparatus that injects bacterial effector proteins directly into the cytoplasm of host cells, a critical step in pathogenesis. By interfering with the T3SS, these compounds can significantly reduce the virulence of the bacterium.

Modulation of Violacein (B1683560) Production in Chromobacterium violaceum

Chromobacterium violaceum is a bacterium commonly used as a model organism to study quorum sensing inhibition. The production of the purple pigment violacein is regulated by the CviI/CviR quorum sensing system, which is homologous to the LuxI/LuxR system. The inhibition of violacein production is a visual indicator of the disruption of this signaling pathway. While direct studies on this compound are limited, the known anti-QS activity of related fatty acid esters suggests a high probability of interference with the CviI/R signaling cascade, leading to a reduction in violacein synthesis. This interference is thought to occur through competitive binding to the CviR receptor, preventing the binding of the natural acyl-homoserine lactone (AHL) signal molecule.

Applied Research and Industrial Relevance of Ethyl Dodec 2 Enoate

Role in Flavor and Fragrance Chemistry Research

The unique sensory properties of ethyl dodec-2-enoate make it a compound of interest for the flavor and fragrance industry. Its characterization and application are subjects of ongoing research to discover novel aromatic profiles and enhance existing formulations.

The (E)-isomer of this compound, specifically ethyl (E)-2-dodecenoate, is recognized as a flavor and fragrance agent. thegoodscentscompany.com It is described as having a colorless to pale yellow clear liquid appearance. thegoodscentscompany.com The organoleptic profile of a substance is a critical factor in its application within the flavor and fragrance industry. While detailed descriptions of its odor profile are not extensively documented in the provided search results, its classification as a flavor and fragrance agent indicates it possesses desirable aromatic qualities. The compound has been identified in natural sources such as pear and quince, suggesting a fruity or related scent profile. thegoodscentscompany.com

In contrast, the (Z)-isomer, ethyl (Z)-2-dodecenoate, is explicitly stated as not being for fragrance or flavor use. This distinction highlights the importance of stereochemistry in determining the sensory properties of a molecule.

The study of aroma compounds often involves their identification in complex mixtures, such as in food products. For instance, research on naturally fermented sausages has identified a wide variety of ethyl and methyl esters that contribute to their characteristic fruity notes. drugbank.com While this compound was not specifically named in this particular study, the research underscores the significance of esters as a class of compounds in creating food aromas. drugbank.com

Table 1: Physical and Chemical Properties of Ethyl (E)-2-dodecenoate

| Property | Value |

| Molecular Formula | C14H26O2 |

| Molecular Weight | 226.36 g/mol |

| Appearance | Colorless to pale yellow clear liquid |

| Specific Gravity | 0.86400 to 0.87000 @ 25.00 °C |

| Refractive Index | 1.43600 to 1.44200 @ 20.00 °C |

| Boiling Point | 290.00 to 291.00 °C @ 760.00 mm Hg |

| Flash Point | 288.00 °F (142.22 °C) |

| Solubility | Soluble in alcohol, insoluble in water |

Data sourced from The Good Scents Company thegoodscentscompany.com

The utility of a fragrance ingredient is often realized in its combination with other aromatic compounds to create a complex and desirable scent profile. While specific formulations containing this compound are proprietary, the principles of its use can be inferred from related compounds. For example, ethyl (E)-2-decenoate is used in fruity and citrus compositions, contributing wine-like notes and hints of bitter orange peel. thegoodscentscompany.com This suggests that this compound, with its longer carbon chain, could be explored for similar applications, potentially offering a different nuance within the fruity and citrus fragrance families.

The development of new fragrance compounds and their delivery systems is an active area of research. Patents describe the in-situ synthesis of fragrance compounds through methods like Knoevenagel condensation to allow for gradual release upon exposure to moisture. google.com This approach provides versatility in product formulation, and while not specifically mentioning this compound, it represents a potential avenue for its application in functional fragrances.

Application as Surfactants and Emulsifiers in Material Science

Beyond its aromatic properties, ethyl (E)-2-dodecenoate has been identified as having industrial applications as a surfactant and an emulsifier. foodb.ca Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid, while emulsifiers are substances that stabilize an emulsion.

The molecular structure of this compound, with its long hydrocarbon tail and polar ester group, is characteristic of a surfactant molecule. This amphiphilic nature allows it to orient itself at the interface between oil and water, reducing interfacial tension and facilitating the formation of stable emulsions. While specific research on the surfactant efficacy of this compound was not found in the search results, its classification points to its potential use in various material science applications where surface activity is required. This could include formulations for coatings, polymers, and cleaning agents.

Exploration in Specialty Chemical Production and Manufacturing Processes

This compound and similar unsaturated esters are also of interest as intermediates in the synthesis of specialty chemicals. The presence of a reactive double bond and an ester functional group provides multiple sites for chemical modification, making it a versatile building block.

The production of ethyl acrylate (B77674), a related unsaturated ester, serves as an example of how such compounds are utilized in the chemical industry. Ethyl acrylate is a precursor for the synthesis of a variety of polymers and other specialty acrylates used in paints, textiles, and pharmaceutical intermediates. wikipedia.org It is produced through the acid-catalyzed esterification of acrylic acid. wikipedia.org This established manufacturing route for a similar, shorter-chain unsaturated ester suggests that scalable production methods for this compound are feasible.

Furthermore, ethyl (2E)-hex-2-enoate is noted for its use in organic synthesis and biochemical experiments, highlighting the role of α,β-unsaturated esters as reactive intermediates. targetmol.com Research into the synthesis of complex molecules often utilizes such compounds. While direct manufacturing processes for this compound were not detailed in the search results, its potential as a starting material in the synthesis of more complex molecules is a logical area of exploration for specialty chemical manufacturers.

Q & A

Q. What are the established synthetic routes for Ethyl dodec-2-enoate, and what methodological considerations ensure high yield and purity?

this compound is synthesized via a two-step process:

- Step 1 : Swern oxidation of primary alcohols (e.g., decanol) using dimethyl sulfoxide (DMSO) and oxalyl chloride at −78°C to produce aldehydes.

- Step 2 : Wittig reaction with modified Horner-Wadsworth-Emmons phosphonate salts (e.g., ethyl [bis(2,2,2-trifluoroethoxy)-phosphinyl]acetate) in tetrahydrofuran (THF) under sodium hydride (NaH) catalysis. This yields cis- and trans-α,β-unsaturated esters, with cis-isomers isolated via reverse-phase HPLC .

- Critical considerations : Temperature control during Swern oxidation minimizes side reactions, while anhydrous conditions in the Wittig reaction prevent hydrolysis. Stereochemical purity is confirmed via NMR and chiral chromatography.

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–500 MHz) in CDCl₃ identify double-bond geometry (cis/trans) and ester functionality. DEPT and COSY spectra resolve stereoisomers .

- Mass Spectrometry (ESI-MS/HRMS) : High-resolution electrospray ionization confirms molecular weight (e.g., m/z 227.2012 for C₁₄H₂₆O₂) and fragmentation patterns .

- Infrared Spectroscopy (FT-IR) : Peaks at ~1715 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch) validate ester and alkene groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.